molecular formula C32H60O6 B14727165 Octane-1,4,7-triyl trioctanoate CAS No. 5453-32-7

Octane-1,4,7-triyl trioctanoate

Cat. No.: B14727165
CAS No.: 5453-32-7
M. Wt: 540.8 g/mol
InChI Key: LKDNYUUWPLUNGP-UHFFFAOYSA-N
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Description

Octane-1,4,7-triyl trioctanoate: is an organic compound with the molecular formula C32H60O6 . It is characterized by the presence of three ester groups attached to an octane backbone. This compound is known for its unique chemical structure, which includes 37 non-hydrogen bonds, 3 multiple bonds, 30 rotatable bonds, and 3 ester groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,7-triyl trioctanoate typically involves esterification reactions. One common method is the reaction of octane-1,4,7-triol with octanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety.

Chemical Reactions Analysis

Types of Reactions: Octane-1,4,7-triyl trioctanoate

Properties

CAS No.

5453-32-7

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

4,7-di(octanoyloxy)octyl octanoate

InChI

InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3

InChI Key

LKDNYUUWPLUNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

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